3-[[4-(Hydroxymethyl)phenyl]methoxy]phthalic acid
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Overview
Description
3-[[4-(Hydroxymethyl)phenyl]methoxy]phthalic acid is a complex organic compound with the molecular formula C16H14O6 It is characterized by the presence of a phthalic acid core substituted with a hydroxymethylphenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(Hydroxymethyl)phenyl]methoxy]phthalic acid typically involves the reaction of phthalic anhydride with 4-(hydroxymethyl)phenol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as pyridine, to facilitate the esterification process. The reaction mixture is heated to a specific temperature, often around 100-120°C, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-[[4-(Hydroxymethyl)phenyl]methoxy]phthalic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The phthalic acid core can be reduced to phthalide derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of 3-[[4-(Carboxymethyl)phenyl]methoxy]phthalic acid.
Reduction: Formation of phthalide derivatives.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-[[4-(Hydroxymethyl)phenyl]methoxy]phthalic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-[[4-(Hydroxymethyl)phenyl]methoxy]phthalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the phthalic acid core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[[4-(Methoxymethyl)phenyl]methoxy]phthalic acid
- 3-[[4-(Hydroxyethyl)phenyl]methoxy]phthalic acid
- 3-[[4-(Hydroxymethyl)phenyl]ethoxy]phthalic acid
Uniqueness
3-[[4-(Hydroxymethyl)phenyl]methoxy]phthalic acid is unique due to the presence of the hydroxymethyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents, leading to variations in their properties and applications.
Properties
IUPAC Name |
3-[[4-(hydroxymethyl)phenyl]methoxy]phthalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c17-8-10-4-6-11(7-5-10)9-22-13-3-1-2-12(15(18)19)14(13)16(20)21/h1-7,17H,8-9H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYBKZVCOGLISW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OCC2=CC=C(C=C2)CO)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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